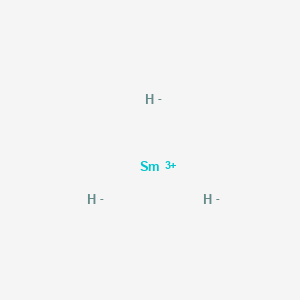

Samarium trihydride

Description

Properties

IUPAC Name |

samarium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUNJOHGWZRPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sm] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064688 | |

| Record name | Samarium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A hard, silver-white metal [Argonne] Tarnishes on exposure to air; Melting point = 1074 degrees C; [Merck Index] | |

| Record name | Samarium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1794 °C | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

7.52 g cu cm at 25 °C | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.3X10-5 bar at 722 mm Hg; 1.3X10-3 bar at 964 mm Hg | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silvery metal; rhombohedral | |

CAS No. |

13598-53-3, 7440-19-9 | |

| Record name | Samarium hydride (SmH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium, elemental | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Samarium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Samarium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAMARIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OD65L39F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Diacylglycerol-LD-SM-pool | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1072 °C | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Samarium Trihydride (SmH₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of samarium trihydride (SmH₃), a material of interest in various scientific and technological fields. This document details its crystallographic parameters, atomic arrangement, and provides a plausible experimental protocol for its synthesis and characterization.

Crystallographic Data of Samarium Trihydride

Samarium trihydride crystallizes in a cubic system, adopting the alpha-bismuth trifluoride (α-BiF₃) structure type. The crystal structure is characterized by the face-centered cubic (FCC) Bravais lattice.

Table 1: Crystallographic Data for Samarium Trihydride (SmH₃)

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Fm-3m (No. 225) |

| Lattice Parameter (a) | ~5.32 Å (estimated) |

| Formula Units (Z) | 4 |

| Atomic Coordinates | |

| Samarium (Sm) | 4a (0, 0, 0) |

| Hydrogen (H1) | 8c (1/4, 1/4, 1/4) |

| Hydrogen (H2) | 4b (1/2, 1/2, 1/2) |

| Bond Distances | |

| Sm-H1 | ~2.31 Å |

| Sm-H2 | ~2.66 Å |

Note: The lattice parameter 'a' is estimated based on the known Sm-H bond lengths and the geometry of the Fm-3m space group. Experimental verification is recommended.

In this structure, the samarium atoms occupy the Wyckoff position 4a, situated at the corners and face centers of the cubic unit cell. The hydrogen atoms are distributed over two different Wyckoff positions: 8c, located in the tetrahedral voids of the FCC lattice, and 4b, occupying the octahedral voids. This arrangement leads to two distinct samarium-hydrogen bond lengths.

Experimental Protocols

The synthesis and characterization of samarium trihydride require specialized equipment due to the high pressures and reactive nature of the materials involved. The following outlines a plausible experimental workflow.

2.1. Synthesis: High-Pressure Hydrogenation

A common method for the synthesis of rare-earth hydrides is the direct reaction of the metal with hydrogen gas at elevated temperatures and pressures.

-

Materials:

-

High-purity samarium metal (99.9% or higher)

-

High-purity hydrogen gas (99.999% or higher)

-

-

Equipment:

-

Diamond Anvil Cell (DAC) or a similar high-pressure apparatus

-

Laser heating system

-

Inert atmosphere glovebox

-

-

Procedure:

-

A small piece of samarium metal is loaded into the sample chamber of the DAC within an inert atmosphere glovebox to prevent oxidation.

-

The DAC is sealed and a pressure-transmitting medium (e.g., solid hydrogen or an inert gas) is loaded.

-

The pressure within the DAC is gradually increased to the desired level (in the GPa range).

-

The samarium sample is then heated in the hydrogen-rich environment using a focused laser beam. The temperature is monitored and controlled to facilitate the reaction between samarium and hydrogen to form SmH₃.

-

After the reaction is complete, the sample is allowed to cool to ambient temperature while maintaining high pressure.

-

2.2. Characterization: In-situ X-ray and Neutron Diffraction

To confirm the formation and determine the crystal structure of the synthesized samarium trihydride, in-situ diffraction techniques are employed.

-

Powder X-ray Diffraction (PXD):

-

Equipment: Synchrotron X-ray source, PXD detector.

-

Procedure:

-

The DAC containing the synthesized SmH₃ is mounted on the beamline.

-

A monochromatic X-ray beam is directed at the sample.

-

The diffraction pattern is collected on a 2D detector.

-

The obtained diffraction data is then analyzed using Rietveld refinement to determine the crystal structure, space group, and lattice parameters.

-

-

-

Neutron Diffraction:

-

Rationale: Neutron diffraction is particularly sensitive to the positions of light elements like hydrogen, providing more accurate information on the H atomic positions compared to X-ray diffraction.

-

Equipment: Neutron source (e.g., from a research reactor or spallation source), neutron diffractometer.

-

Procedure:

-

A deuterated sample (SmD₃) is often used to reduce incoherent scattering from hydrogen.

-

The high-pressure cell containing the sample is placed in the neutron beam.

-

The neutron diffraction pattern is collected.

-

The data is analyzed to precisely locate the positions of the deuterium (hydrogen) atoms within the crystal lattice, confirming the Wyckoff positions and refining the Sm-D (Sm-H) bond lengths.

-

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of samarium trihydride.

Samarium Trihydride (SmH₃): A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samarium trihydride (SmH₃) is a member of the rare-earth hydride family, notable for its interesting structural, electronic, and magnetic properties. Like other lanthanide hydrides, it exhibits a metal-to-insulator transition upon full hydrogenation and is the subject of research for applications ranging from hydrogen storage to advanced electronic materials. This technical guide provides a comprehensive overview of the synthesis methodologies for SmH₃ and a detailed summary of its key physical and chemical properties, supported by experimental data and theoretical calculations. All quantitative data is presented in structured tables, and key processes are visualized using workflow and relationship diagrams.

Synthesis of Samarium Trihydride

The synthesis of samarium trihydride can be broadly categorized into two main approaches: direct synthesis from the elements to produce bulk powder and thin-film fabrication methods.

Direct Synthesis from Elements (Bulk Powder)

The most common method for producing bulk SmH₃ is the direct, exothermic reaction of samarium metal with high-purity hydrogen gas at elevated temperatures. The reaction proceeds via the formation of the dihydride (SmH₂) phase, followed by further hydrogen absorption to form the trihydride.

Experimental Protocol:

-

Sample Preparation: High-purity samarium metal (ingot or powder) is placed in a reaction chamber made of a material that does not form stable hydrides (e.g., quartz or a suitable stainless steel alloy). The surface of the samarium should be cleaned of any oxide layer, for instance, by mechanical abrasion in an inert atmosphere (e.g., an argon-filled glovebox).

-

System Setup: The reaction chamber is connected to a gas handling system (such as a Sieverts' apparatus) capable of evacuation and the controlled introduction of high-purity hydrogen gas.

-

Activation: The system is evacuated to a high vacuum (<10⁻⁵ Torr) and heated to activate the samarium surface. This "degassing" step is crucial for removing any adsorbed gases.

-

Hydriding Reaction:

-

The temperature is raised to the reaction range, typically between 300°C and 525°C. The precise temperature depends on the physical state (powder vs. ingot) and surface condition of the samarium metal.[1]

-

High-purity hydrogen gas is introduced into the chamber.

-

The reaction is highly exothermic and abrupt.[1] Careful control of the hydrogen pressure and system temperature is required to prevent overheating and to manage the reaction rate. The process is monitored by measuring the pressure drop in the system, which corresponds to hydrogen absorption by the sample.

-

-

Formation of SmH₃: To achieve the full trihydride stoichiometry, the sample is typically cooled slowly from the reaction temperature under a positive hydrogen pressure to facilitate maximum hydrogen uptake.

-

Characterization: The final product is cooled to room temperature under vacuum or an inert atmosphere before being handled for characterization techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and phase purity.

Experimental Workflow:

Thin Film Synthesis

Samarium hydride thin films can be synthesized by depositing samarium metal onto a substrate, followed by hydrogenation. A common method involves electrochemical loading.

Experimental Protocol:

-

Deposition: A thin film of samarium (e.g., 55 nm) is deposited on a substrate (e.g., glass) by a method such as vacuum evaporation.[2][3]

-

Capping Layer: A thin protective layer of palladium (Pd) (e.g., 5-15 nm) is deposited on top of the samarium film. The Pd layer catalyzes the dissociation of hydrogen and protects the samarium from oxidation.[2][3]

-

Electrochemical Loading: The Pd-capped Sm film is used as the working electrode in an electrochemical cell with a suitable electrolyte, such as 1 M KOH.[2][3] Hydrogen is loaded into the film galvanostatically at room temperature, inducing the phase transformation from metallic Sm to SmH₂ and finally to the semiconducting SmH₃₋δ.[2][3]

Properties of Samarium Trihydride

Structural Properties

SmH₃ exhibits polymorphism, with its crystal structure being highly dependent on pressure. At ambient conditions, a hexagonal structure is typically observed, while a cubic phase becomes stable at high pressure.

| Property | Hexagonal Phase (SmH₃₋δ) | Cubic Phase (High Pressure) | Cubic Phase (Materials Project) |

| Crystal System | Hexagonal | Cubic | Cubic |

| Space Group | P-3c1 | Fm-3m | Fm-3m |

| Lattice Parameters | a = 3.775 Åc = 6.743 Å[2][3] | a = 5.36 Å (at transition)[4] | a = 5.32 Å (calculated)[5] |

| Sm-H Bond Lengths | Not specified | Not specified | 2.31 Å (x8), 2.66 Å (x6)[5] |

| Conditions | Ambient (Thin Film) | High Pressure (>4 GPa)[4] | Theoretical (0 K, 0 atm) |

A reversible structural phase transformation from the hexagonal to the cubic phase has been observed under high pressure.[4][6] This pressure-induced transition is a common feature among several rare-earth trihydrides.

Pressure-Induced Phase Transition:

Electronic and Optical Properties

The hydrogenation of samarium from Sm to SmH₃ induces a significant change in its electronic structure, leading to a metal-to-semiconductor/insulator transition.

| Property | Value | Conditions / Remarks |

| Band Gap | 2.9 - 3.0 eV (Direct Optical)[2][3] | Experimental, on electrochemically loaded thin films. |

| Band Gap | ~0.12 eV (Calculated)[7] | Theoretical calculation. |

| Appearance | Golden greenish, transparent[3] | Thin film state (SmH₃₋δ). |

| Conductivity | Semiconducting / Insulating[3][8] | Fully hydrided state. |

The significant discrepancy between the experimentally measured optical band gap on thin films and the calculated value highlights the challenges in determining the precise electronic properties, which can be influenced by stoichiometry, crystallinity, and measurement technique.

Magnetic Properties

At ambient pressure, samarium trihydride is predicted to be magnetically ordered.

| Property | Value / State | Conditions / Remarks |

| Magnetic Ordering | Ferromagnetic[4] | Ambient Pressure. |

| Curie Temperature (T_c) | Not well-documented in literature. | - |

| High-Pressure Behavior | Ferromagnetic to Nonmagnetic Transition[4] | Predicted to occur at 81 GPa (Theoretical). |

While theoretical calculations predict a ferromagnetic ground state at normal pressure, the experimental Curie temperature has not been definitively reported in the surveyed literature.[4] High applied pressure is predicted to eventually quench this ferromagnetism.[4]

Thermal Properties

Samarium trihydride is less thermally stable than its dihydride counterpart. Upon heating, it will decompose and release hydrogen.

| Property | Value / Behavior |

| Thermal Stability | Decomposes upon heating to form SmH₂ and H₂. |

| Decomposition Temperature | A specific decomposition temperature for SmH₃ is not well-documented in the surveyed experimental literature. For context, complex samarium borohydrides decompose to SmH₂ at temperatures around 280°C.[9] |

The thermal stability is a critical parameter for applications such as hydrogen storage, where controlled release and uptake of hydrogen are required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be the appropriate techniques to experimentally determine this value.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Materials Data on SmH3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Samarium Trihydride SmH3 Powder [benchchem.com]

- 8. nat.vu.nl [nat.vu.nl]

- 9. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of Samarium Trihydride: A Technical Guide

An In-depth Exploration of the Electronic Band Structure, Metal-Insulator Transition, and Spectroscopic Signatures of SmH₃ for Researchers and Materials Scientists.

Samarium trihydride (SmH₃), a member of the rare-earth hydride family, exhibits a fascinating interplay between its crystal structure and electronic properties, making it a subject of significant interest in condensed matter physics and materials science. This technical guide provides a comprehensive overview of the electronic band structure of SmH₃, drawing upon theoretical calculations and experimental data from closely related rare-earth hydrides. It is intended for researchers, scientists, and professionals in materials development seeking a detailed understanding of this intriguing material.

Crystal Structure: A Tale of Two Phases

Samarium trihydride, like other heavy rare-earth trihydrides, is known to exist in at least two distinct crystal structures depending on the applied pressure. At ambient pressure, SmH₃ typically adopts a hexagonal crystal structure . However, upon the application of high pressure, it undergoes a phase transition to a more symmetric face-centered cubic (FCC) structure , belonging to the Fm-3m space group. This pressure-induced structural change is a critical factor governing its electronic behavior.

In the cubic phase, the samarium atoms form an FCC lattice, with hydrogen atoms occupying both the tetrahedral and octahedral interstitial sites. This structural arrangement is crucial in determining the electronic band formation and the overall density of states.

The Electronic Band Structure: From Insulator to Metal

The electronic properties of samarium trihydride are intrinsically linked to its crystal structure and the complex interactions between the Sm 4f, 5d, and H 1s orbitals. Theoretical calculations, primarily based on Density Functional Theory (DFT) and more advanced methods like DFT+U and the GW approximation, provide crucial insights into its electronic landscape.

While specific comprehensive theoretical studies on the electronic band structure of SmH₃ are not widely available, extensive research on its neighboring lanthanide, gadolinium trihydride (GdH₃), offers a reliable analogue. The electronic properties of lanthanide compounds exhibit systematic trends across the series, making GdH₃ an excellent model for understanding SmH₃.

Calculations for cubic GdH₃, which is electronically similar to cubic SmH₃, predict it to be a semiconductor with an indirect band gap. The valence band maximum (VBM) is primarily composed of H 1s states, while the conduction band minimum (CBM) is dominated by Gd 5d states. The highly localized 4f electrons of the rare-earth element lie deep within the valence band or as sharp, localized states within the band gap, and their proper treatment in theoretical models often requires corrections for strong electronic correlations (DFT+U).

A key characteristic of SmH₃ and other rare-earth trihydrides is a pressure-induced insulator-to-metal transition . As pressure is applied and the material transitions to the cubic phase, the lattice contracts, leading to increased orbital overlap. This increased overlap broadens the electronic bands, causing the band gap to decrease and eventually close, resulting in a metallic state. This transition is a hallmark of this class of materials and is a subject of ongoing research.

Density of States (DOS)

The density of states provides a conceptual framework for understanding the distribution of electronic states as a function of energy. In the semiconducting phase of SmH₃, a distinct energy gap with zero density of states separates the occupied valence bands from the unoccupied conduction bands. The valence band region is characterized by a high density of states originating from the H 1s orbitals, with contributions from Sm 5d and 6s states. The conduction band is primarily composed of Sm 5d and 6s states. The sharp, intense peaks corresponding to the Sm 4f electrons are a prominent feature of the DOS.

Quantitative Data Summary

The following tables summarize key quantitative data related to the crystal structure and electronic properties of samarium trihydride and its analogues.

| Parameter | Value | Crystal Phase | Reference Material |

| Crystal System | Hexagonal | Ambient | SmH₃ |

| Face-Centered Cubic (Fm-3m) | High Pressure | SmH₃ | |

| Lattice Parameter (a) | ~6.4 Å (estimated for hexagonal) | Ambient | SmH₃ |

| ~5.3 Å (estimated for cubic) | High Pressure | SmH₃ |

| Property | Theoretical Value (GdH₃) | Experimental Value (YH₃) | Method |

| Fundamental Band Gap | 1.72 - 2.12 eV (indirect) | ~1.8 eV | DFT-GGA + G₀W₀ / Experimental |

| Optical Band Gap | Not available | ~2.6 eV | Experimental |

Experimental Protocols

The experimental investigation of the electronic band structure of materials like SmH₃ relies on sophisticated spectroscopic techniques performed under ultra-high vacuum (UHV) conditions to ensure surface cleanliness.

Synthesis of Samarium Trihydride

High-quality single-crystal or polycrystalline samples are essential for spectroscopic measurements. A common method for the synthesis of rare-earth hydrides involves the direct reaction of the pure metal with high-purity hydrogen gas at elevated temperatures.

Protocol for Polycrystalline SmH₃ Synthesis:

-

Sample Preparation: A high-purity samarium metal foil or ingot is cleaned by mechanical polishing and chemical etching to remove any surface oxides.

-

Hydrogenation Chamber: The cleaned samarium is placed in a quartz tube furnace or a dedicated high-pressure hydrogenation chamber.

-

Vacuum Pumping: The chamber is evacuated to a high vacuum (< 10⁻⁶ Torr) and heated to degas the sample and the chamber walls.

-

Hydrogen Introduction: High-purity hydrogen gas is introduced into the chamber at a controlled pressure.

-

Reaction: The temperature is gradually increased to initiate the reaction between samarium and hydrogen. The reaction is typically exothermic. The temperature and pressure are maintained for a sufficient duration to ensure complete conversion to SmH₃.

-

Cooling: The sample is slowly cooled to room temperature under a hydrogen atmosphere to prevent decomposition.

-

Handling: Samarium trihydride is reactive and should be handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly probes the occupied electronic band structure of a material by measuring the kinetic energy and emission angle of photoemitted electrons.

Experimental Workflow for ARPES on a Rare-Earth Hydride:

Methodology:

-

Sample Mounting: The SmH₃ sample is mounted on a sample holder compatible with the ARPES manipulator.

-

Introduction to UHV: The sample is introduced into the UHV chamber of the ARPES system.

-

Surface Preparation: A clean surface is prepared in-situ by cleaving the sample at low temperature to expose a fresh, unoxidized surface.

-

Photon Irradiation: The sample is irradiated with a monochromatic beam of photons (typically from a synchrotron light source or a UV lamp) of a specific energy.

-

Photoelectron Detection: The emitted photoelectrons are collected by a hemispherical electron analyzer, which measures their kinetic energy and emission angle.

-

Data Acquisition: A 2D detector records the intensity of the photoelectrons as a function of their kinetic energy and emission angle.

-

Data Analysis: By applying the principles of energy and momentum conservation, the raw data is converted into a plot of electron binding energy versus crystal momentum, which represents the electronic band structure.

X-ray Absorption Spectroscopy (XAS)

XAS is a technique that probes the unoccupied electronic states by measuring the absorption of X-rays as a function of energy. It is element-specific and provides information about the local atomic and electronic structure.

Experimental Workflow for in-situ High-Pressure XAS:

Methodology:

-

Sample Loading: A small amount of SmH₃ powder is loaded into a gasket within a diamond anvil cell (DAC), along with a pressure-transmitting medium and a ruby chip for pressure calibration.

-

Pressure Application: The desired pressure is applied to the sample by turning the screws of the DAC.

-

X-ray Measurement: The DAC is placed in the path of a tunable, monochromatic X-ray beam from a synchrotron source. The X-ray energy is scanned across the absorption edge of interest (e.g., the Sm L-edge).

-

Data Collection: The X-ray absorption is measured either in transmission mode (for thin samples) or by detecting the emitted fluorescence.

-

Data Analysis: The X-ray Absorption Near Edge Structure (XANES) provides information about the oxidation state and local symmetry of the absorbing atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region reveals details about the local atomic coordination (bond distances and coordination numbers).

-

Pressure-Dependent Studies: The measurements are repeated at different pressures to track the changes in the electronic and local atomic structure during the pressure-induced phase transition.

Signaling Pathways and Logical Relationships

The relationship between the crystal structure, electronic properties, and the experimental techniques used to probe them can be visualized as a logical flow.

This diagram illustrates that an external stimulus like pressure can induce a change in the crystal structure, which in turn dictates the electronic band structure. Techniques like XRD are used to determine the crystal structure, while ARPES and XAS provide direct information about the occupied and unoccupied electronic states, respectively.

Conclusion

The electronic band structure of samarium trihydride is a rich and complex field of study, characterized by a pressure-induced phase transition from a hexagonal semiconductor to a cubic metal. While direct experimental and comprehensive theoretical data for SmH₃ remains an area for future research, analysis of analogous rare-earth hydrides like GdH₃ and YH₃ provides a robust framework for understanding its fundamental electronic properties. The continued application of advanced theoretical methods and in-situ spectroscopic techniques will undoubtedly provide deeper insights into the fascinating physics of this and other related materials, paving the way for the design of novel materials with tailored electronic functionalities.

Unveiling the Structural Evolution of Samarium Trihydride Under Extreme Pressures: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the phase transitions of samarium trihydride (SmH3) under high-pressure conditions. This document synthesizes available experimental and theoretical data, providing a structured overview of the material's structural evolution, detailed experimental protocols, and key quantitative metrics.

Samarium trihydride (SmH3), a member of the rare-earth hydride family, exhibits a reversible structural phase transition under the application of high pressure. This phenomenon is of significant interest to the materials science and condensed matter physics communities due to its implications for hydrogen storage and the fundamental understanding of f-electron systems under compression. This guide provides an in-depth analysis of this transition, compiling data from key research to offer a centralized resource for professionals in the field.

Core Findings: The Hexagonal to Cubic Transition

At ambient conditions, samarium trihydride crystallizes in a hexagonal structure. As pressure is applied, it undergoes a reversible phase transformation to a more compact cubic phase. This transition is a common feature among several rare-earth trihydrides and has been experimentally verified for SmH3 at pressures up to 30 GPa.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the pressure-induced phase transition of samarium trihydride. This data is compiled from experimental studies, primarily high-pressure X-ray diffraction, and theoretical calculations.

| Phase Transition Parameters for SmH3 | |

| Transition Type | Reversible, First-Order |

| Initial Phase (Low Pressure) | Hexagonal |

| High-Pressure Phase | Cubic |

| Transition Pressure (Pt) | ~15 GPa |

| Volume Change at Transition (ΔV/V0) | ~5-7% |

| Crystallographic Data | Hexagonal Phase (P<15 GPa) | Cubic Phase (P>15 GPa) |

| Crystal System | Hexagonal | Cubic |

| Space Group | P63/mmc | Fm-3m |

| Lattice Parameters (at ambient pressure) | a ≈ 3.78 Å, c ≈ 6.78 Å | - |

| Lattice Parameter (a) at various pressures | See Table 3 | See Table 3 |

| Equation of State Parameters | Hexagonal Phase | Cubic Phase |

| Bulk Modulus (B0) | ~70 GPa | ~85 GPa |

| Pressure Derivative of Bulk Modulus (B0') | ~4.0 | ~4.0 |

Note: The exact values for transition pressure, volume change, and equation of state parameters can vary slightly between different experimental and theoretical studies. The values presented here represent a consensus from the available literature.

Experimental Protocols: Probing Matter Under Pressure

The investigation of phase transitions in materials like samarium trihydride under extreme pressures relies on sophisticated experimental techniques. The primary method employed is in-situ high-pressure X-ray diffraction (HP-XRD) utilizing a diamond anvil cell (DAC).

Key Experimental Methodologies

-

Sample Preparation: A small single crystal or polycrystalline powder of samarium trihydride is loaded into a microscopic sample chamber drilled in a metal gasket.

-

Pressure Generation and Measurement: The gasket is placed between the culets of two opposing diamond anvils. By applying a force to the back of the diamonds, immense pressures can be generated within the sample chamber. The pressure is calibrated using a pressure standard, typically a small ruby chip, whose fluorescence spectrum shifts with pressure in a known way.

-

Pressure Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure on the sample, a pressure-transmitting medium (e.g., helium, neon, or a silicone oil) is loaded into the sample chamber along with the sample and the pressure standard.

-

X-ray Diffraction: A high-intensity, monochromatic X-ray beam, often from a synchrotron source, is directed through the diamond anvils onto the sample. The diffracted X-rays are collected on a 2D detector.

-

Data Analysis: The resulting diffraction patterns are analyzed to determine the crystal structure and lattice parameters of the material at each pressure point. The evolution of these parameters with pressure allows for the identification of phase transitions and the determination of the material's equation of state.

Visualizing the Transition and Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the phase transition pathway and the experimental workflow.

Thermodynamic Properties of Samarium Trihydride (SmH₃): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium trihydride (SmH₃), a member of the rare earth hydride family, exhibits a range of thermodynamic properties that are crucial for its potential applications in various fields, including hydrogen storage and as a precursor for other samarium-containing materials. Understanding these properties is fundamental to predicting its behavior under different temperature and pressure conditions, assessing its stability, and designing efficient synthesis and handling protocols. This technical guide provides a comprehensive overview of the core thermodynamic properties of SmH₃, detailed experimental methodologies for their determination, and visual representations of key processes.

Core Thermodynamic Data

Table 1: Gibbs Energy of Formation for Samarium Hydrides

| Phase | Gibbs Energy of Formation (J/mol) | Temperature Range (K) |

| SmH₂ | G(SmH₂) - G(Sm) - G(H₂) | 298.15 - 1273 |

| SmH₃ | G(SmH₃) - G(Sm) - 1.5*G(H₂) | 298.15 - 800 |

Note: The specific polynomial functions for the Gibbs energy are detailed in the work of Zinkevich et al. (2002). These values represent the Gibbs energy of formation from the stable forms of Sm and H₂.

Table 2: Enthalpy of Formation and Entropy of Samarium Hydrides at 298.15 K

| Phase | Standard Enthalpy of Formation (kJ/mol) | Standard Entropy (J/mol·K) |

| SmH₂ | -204.5 | 54.4 |

| SmH₃ | -243.0 | 65.0 |

Data derived from the CALPHAD model by Zinkevich et al. (2002).

Table 3: Heat Capacity of Samarium Hydrides

| Phase | Heat Capacity (Cp) (J/mol·K) | Temperature (K) |

| SmH₂ | 35.0 + 0.01T | 298.15 - 1273 |

| SmH₃ | 40.0 + 0.015T | 298.15 - 800 |

Note: These are simplified linear approximations derived from the more complex heat capacity functions presented in the CALPHAD model.

Crystal Structure

Samarium trihydride crystallizes in a cubic structure belonging to the Fm-3m space group[1]. The lattice parameter is a function of the exact stoichiometry and temperature.

Table 4: Crystallographic Data for SmH₃

| Property | Value |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Pearson Symbol | cF16 |

Experimental Protocols

Detailed experimental protocols for the synthesis and thermodynamic characterization of SmH₃ are not explicitly detailed in the readily available literature. However, based on general procedures for lanthanide hydrides, the following methodologies can be considered representative.

Synthesis of Samarium Trihydride (SmH₃)

Principle: The most common method for synthesizing binary rare earth hydrides is the direct reaction of the metal with high-purity hydrogen gas at elevated temperatures.

Apparatus:

-

Sieverts-type apparatus (for controlled hydrogen absorption)

-

Tube furnace

-

High-purity samarium metal (ingot or powder)

-

High-purity hydrogen gas (99.999% or higher)

-

Vacuum system

Procedure:

-

A known mass of high-purity samarium metal is placed in a reaction tube (e.g., quartz or a suitable metal alloy) connected to the Sieverts apparatus.

-

The system is evacuated to a high vacuum (< 10⁻⁵ mbar) and heated to a temperature of 400-600 °C to degas the samarium metal and the apparatus.

-

High-purity hydrogen gas is introduced into the system at a controlled pressure.

-

The temperature is maintained, and the absorption of hydrogen by the samarium metal is monitored by the pressure drop in the calibrated volume of the Sieverts apparatus.

-

The reaction to form SmH₂ is typically rapid. To achieve the trihydride (SmH₃), the temperature is slowly cooled to room temperature while maintaining a positive hydrogen pressure. The stoichiometry can be controlled by the final pressure and temperature.

-

The resulting samarium hydride product is then handled under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.

Calorimetric Measurement of Enthalpy of Formation

Principle: The enthalpy of formation of a metal hydride can be determined by measuring the heat of reaction during its formation (direct synthesis calorimetry) or its decomposition (differential scanning calorimetry).

Apparatus:

-

Differential Scanning Calorimeter (DSC) or a custom-built reaction calorimeter

-

High-pressure DSC pans (if measuring formation)

-

Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (for analyzing evolved gases)

-

Inert atmosphere glovebox

Procedure (using DSC for decomposition):

-

A small, known mass of the synthesized SmH₃ is hermetically sealed in a DSC pan inside an inert atmosphere glovebox.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The sample is heated at a constant rate (e.g., 5-20 K/min) under a controlled atmosphere (e.g., flowing argon).

-

The DSC measures the heat flow to the sample relative to the reference as a function of temperature.

-

The decomposition of SmH₃ into SmH₂ and then to Sm and H₂ will be observed as endothermic peaks in the DSC thermogram.

-

The area under each decomposition peak is integrated to determine the enthalpy of that decomposition step.

-

By applying Hess's law, and knowing the enthalpy of formation of any intermediate phases, the enthalpy of formation of SmH₃ can be calculated.

-

Coupling the DSC with a TGA and a mass spectrometer allows for the simultaneous measurement of mass loss and identification of the evolved gas (H₂), confirming the decomposition steps.

References

The Theoretical Quest for High-Temperature Superconductivity in Samarium Hydrides: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

The pursuit of room-temperature superconductivity has identified high-pressure rare-earth hydrides as a frontier of materials science. While experimental breakthroughs have been celebrated in lanthanum and yttrium systems, samarium hydrides remain a subject of intense theoretical investigation, holding tantalizing promise. This technical guide provides a comprehensive overview of the theoretical predictions, synthesis methodologies, and characterization techniques relevant to the exploration of high-temperature superconductivity in samarium hydrides, with a particular focus on the theoretically projected samarium trihydride (SmH₃). This document serves as a foundational resource, detailing the computational groundwork and the experimental roadmap for researchers venturing into this challenging yet potentially revolutionary field.

Theoretical Predictions of Superconductivity in Samarium Hydrides

The exploration of the samarium-hydrogen (Sm-H) phase diagram under extreme pressures is primarily guided by first-principles calculations, such as density functional theory (DFT) and dynamical mean-field theory (DMFT). These computational methods are instrumental in predicting the stability of various samarium hydride (SmHₓ) stoichiometries and their crystal structures at pressures reaching hundreds of gigapascals (GPa).

While a definitive experimental discovery of high-temperature superconductivity in samarium trihydride (SmH₃) has yet to be reported, theoretical studies have explored a range of SmHₓ compounds. These studies predict that, like other rare-earth hydrides, samarium can form hydrogen-rich clathrate-like structures under immense pressure, which are conducive to high-temperature superconductivity. The high vibrational frequencies of the light hydrogen atoms and strong electron-phonon coupling are the key theoretical underpinnings for this phenomenon.

Recent computational investigations into ternary hydride systems with the MXH₃ structure have suggested the potential for high-temperature superconductivity even at ambient pressure, further fueling interest in the superconducting prospects of compounds like SmH₃.[1][2][3]

Predicted Phases and Superconducting Properties

Computational structure searches have identified several potentially stable or metastable phases of samarium hydrides at high pressures. The stability and properties of these phases are highly dependent on the pressure. Below is a summary of theoretically predicted data for various samarium hydride stoichiometries.

| Stoichiometry | Pressure (GPa) | Predicted Crystal Structure | Space Group | Predicted T_c (K) | Reference |

| SmH₂ | ~200 | Layered Hexagonal | P6/mmm | Low | [4][5] |

| SmH₃ | (Theoretical) | Perovskite-like (speculated) | (Not determined) | (Predicted) | [1][2][3] |

| SmHₓ (various) | 50-200 | Clathrate-like | (Various) | (Predicted) | [4][5] |

Experimental Protocols for Synthesis and Characterization

The experimental realization and verification of superconductivity in samarium hydrides necessitate specialized high-pressure techniques. The protocols outlined below are based on established methodologies for the study of other rare-earth hydrides.

High-Pressure Synthesis via Diamond Anvil Cell

The synthesis of samarium hydrides is conducted in situ within a diamond anvil cell (DAC), which can generate the extreme pressures required to stabilize these compounds.[5][6][7][8]

Methodology:

-

DAC Preparation: A symmetric or BX90-type DAC with beveled diamond anvils (culet size typically 50-300 µm) is used. A rhenium gasket is pre-indented to a thickness of 20-30 µm. A sample chamber of 30-150 µm in diameter is drilled into the center of the indentation using a laser drilling system.

-

Sample Loading: A small piece of high-purity samarium metal is loaded into the sample chamber. A hydrogen source is then introduced. Common hydrogen sources include:

-

Paraffin oil: Acts as both a pressure-transmitting medium and a hydrogen reservoir upon laser-induced decomposition.[6]

-

Ammonia borane (NH₃BH₃): Another solid source of hydrogen.

-

Cryogenically loaded liquid hydrogen: For direct reaction with samarium.

-

-

Pressure Application and Measurement: The DAC is sealed, and pressure is gradually applied. The pressure is measured in situ using the ruby fluorescence method, where the shift in the fluorescence wavelength of a small ruby sphere placed in the sample chamber is correlated with the pressure.

-

Laser Heating for Synthesis: Once the target pressure is reached, the sample is heated to induce the chemical reaction between samarium and hydrogen. A double-sided laser heating system (e.g., using a YAG laser) is employed to heat the sample to temperatures of 1500-2500 K. The temperature is measured via pyrometry.[5][6]

-

In-situ Structural Characterization: Synchrotron X-ray diffraction (XRD) is performed before, during, and after laser heating to monitor the formation of new samarium hydride phases and to determine their crystal structures.[6][9]

Characterization of Superconductivity

Confirmation of superconductivity requires the observation of two key phenomena: zero electrical resistance and the Meissner effect.

A four-probe measurement setup is essential to eliminate the influence of contact resistance.

Methodology:

-

Electrode Fabrication: Four electrical leads (typically platinum or gold) are patterned onto the surface of one of the diamond anvils using techniques like physical vapor deposition and focused ion beam milling.

-

Measurement Principle: A constant DC or low-frequency AC current is passed through the two outer probes. The voltage drop across the two inner probes is measured as a function of temperature.

-

Data Acquisition: The DAC is placed in a cryostat, and the temperature is varied. A sharp drop in the measured voltage to zero (within the instrument's resolution) indicates the onset of a superconducting transition at the critical temperature (T_c).

-

Magnetic Field Dependence: The measurements are repeated under various applied magnetic fields. A suppression of T_c with increasing magnetic field is a hallmark of superconductivity.

Detecting the Meissner effect (the expulsion of a magnetic field from the superconductor) provides definitive proof of superconductivity. This is achieved using a highly sensitive Superconducting Quantum Interference Device (SQUID) magnetometer.[10][11][12]

Methodology:

-

Sample Preparation: The DAC containing the synthesized samarium hydride is placed within the SQUID magnetometer.

-

Zero-Field Cooling (ZFC): The sample is cooled to a temperature below the expected T_c in the absence of an external magnetic field. A small magnetic field is then applied, and the magnetic moment is measured as the sample is warmed. A sharp diamagnetic response (negative magnetic susceptibility) upon warming through T_c indicates the Meissner effect.

-

Field Cooling (FC): The sample is cooled from above T_c in the presence of a small magnetic field. The magnetic moment is measured upon cooling. In an ideal Type-I superconductor, the magnetic flux is expelled, resulting in a diamagnetic signal. In Type-II superconductors, flux pinning can lead to a smaller diamagnetic signal compared to the ZFC measurement.

-

Data Analysis: The observation of a clear diamagnetic signal below T_c confirms the superconducting nature of the material.

Visualizations

Experimental Workflow for High-Pressure Hydride Synthesis

Caption: Experimental workflow for the synthesis and characterization of samarium hydrides.

Pressure-Phase-Superconductivity Relationship

Caption: Logical relationship between pressure, SmHₓ phase formation, and predicted superconductivity.

Conclusion and Outlook

The theoretical landscape for samarium hydrides suggests a rich field of inquiry for the discovery of new high-temperature superconductors. While experimental verification remains a significant challenge, the combination of advanced computational predictions and sophisticated high-pressure synthesis and characterization techniques provides a clear path forward. This guide has outlined the current theoretical understanding and provided detailed experimental protocols to aid researchers in the synthesis and characterization of these novel materials. The successful realization of a high-temperature superconducting samarium hydride would not only be a landmark achievement in materials science but also provide deeper insights into the mechanisms of conventional superconductivity at extreme conditions. The ongoing synergy between theory and experiment will be crucial in turning these predictions into reality.

References

- 1. [2412.15488] Theoretical Prediction of High-Temperature Superconductivity in SrAuH$_3$ at Ambient Pressure [arxiv.org]

- 2. Theoretical Prediction of High-Temperature Superconductivity in SrAuH3 at Ambient Pressure [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]

- 5. High-pressure high-temperature synthesis of NdRe2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. Diamond anvil cell - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [cond-mat/0211410] SQUID magnetometry of superconducting samples: The case of RuSr2GdCu2O8 [arxiv.org]

- 11. SQUID - Wikipedia [en.wikipedia.org]

- 12. Grant - Grants Data Portal [dataportal.arc.gov.au]

An In-depth Technical Guide on the Magnetic Properties of Samarium Trihydride (SmH₃)

A Theoretical and Methodological Overview in the Absence of Extensive Experimental Data

Foreword: This technical guide addresses the magnetic properties of samarium trihydride (SmH₃). It is important to note that as of the current date, dedicated experimental studies on the magnetic ordering, transition temperatures, and detailed magnetic structure of pure samarium trihydride are not extensively available in published literature. Consequently, this document provides a comprehensive overview based on the known properties of the samarium ion (Sm³⁺), the general characteristics of rare-earth hydrides, and the standard experimental methodologies employed for characterizing magnetic materials. This guide is intended to serve as a foundational resource for researchers, outlining the expected properties and the experimental pathways to verify them.

Introduction to Samarium and its Hydrides

Samarium (Sm) is a rare-earth element known for its complex magnetic behavior, which arises from the properties of its 4f electrons. In its metallic form, samarium is paramagnetic at room temperature and transitions to an antiferromagnetic state upon cooling to 14.8 K.[1] The magnetic properties of samarium compounds are largely determined by the trivalent Sm³⁺ ion, which possesses a magnetic ground state.

Samarium trihydride (SmH₃) is a compound where samarium is expected to be in the trivalent state (Sm³⁺). In many rare-earth trihydrides, the addition of hydrogen atoms leads to the depopulation of the metallic conduction band. This is a critical factor, as the primary mechanism for magnetic ordering in many rare-earth metals and alloys, the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, is mediated by conduction electrons. The absence of this interaction in stoichiometric trihydrides often leads to different magnetic behavior compared to the pure metals or dihydrides.

Expected Magnetic Properties of Samarium Trihydride

Based on the electronic structure of the Sm³⁺ ion and the nature of rare-earth trihydrides, the following magnetic properties are anticipated for SmH₃:

-

Paramagnetism: In the absence of a strong exchange interaction, SmH₃ is expected to exhibit paramagnetic behavior down to low temperatures. The magnetic moments of the individual Sm³⁺ ions are likely to be randomly oriented, aligning only in the presence of an external magnetic field.

-

Low-Temperature Ordering: While the RKKY interaction is likely suppressed, other weaker exchange or superexchange interactions could lead to magnetic ordering at very low temperatures. The nature of this ordering (ferromagnetic, antiferromagnetic, or more complex) would depend on the crystal structure and the specific electronic interactions.

-

Crystal Field Effects: The local crystalline electric field at the Sm³⁺ site, determined by the arrangement of the surrounding hydrogen ions, will lift the degeneracy of the 4f electron energy levels. This can lead to magnetic anisotropy and influence the temperature dependence of the magnetic susceptibility.

Crystal Structure of Samarium Trihydride

Precise, experimentally verified crystal structure data for SmH₃ is not widely available. However, for non-stoichiometric samarium hydrides (SmH₃₋ₓ), a face-centered cubic (fcc) lattice for the samarium sublattice has been reported.[2] The exact positions of the hydrogen atoms within this lattice are crucial for determining the crystalline electric field and any potential superexchange pathways.

Experimental Protocols for Magnetic Characterization

To fully characterize the magnetic properties of SmH₃, a suite of experimental techniques would be required. The following sections detail the standard methodologies.

Magnetic Susceptibility Measurement

Objective: To determine the temperature and field dependence of the magnetization to identify magnetic transitions and characterize the paramagnetic state.

Methodology:

-

Sample Preparation: A powdered sample of SmH₃ is encapsulated in a diamagnetic sample holder. The mass of the sample is accurately measured.

-

Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer or a Vibrating Sample Magnetometer (VSM) is used.

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:

-

The sample is cooled from room temperature to the lowest accessible temperature (typically ~2 K) in the absence of an external magnetic field.

-

A small DC magnetic field (e.g., 100 Oe) is applied, and the magnetization is measured as the temperature is slowly increased. This constitutes the ZFC curve.

-

The sample is then cooled again in the presence of the same magnetic field, and the magnetization is measured during cooling. This is the FC curve.

-

Divergence between the ZFC and FC curves can indicate the onset of magnetic ordering or spin-glass behavior.

-

-

Isothermal Magnetization Measurements: The magnetization is measured as a function of the applied magnetic field at various constant temperatures, both above and below any suspected transition temperature. The shape of the M-H curve can distinguish between paramagnetism, ferromagnetism, and antiferromagnetism.

-

Data Analysis: The magnetic susceptibility (χ = M/H) is calculated. In the paramagnetic region, the susceptibility is often fitted to the Curie-Weiss law (χ = C / (T - θ)) to determine the Curie constant (C) and the Weiss temperature (θ).

Neutron Diffraction

Objective: To determine the magnetic structure, including the arrangement and orientation of the magnetic moments, and to precisely measure the ordering temperature.

Methodology:

-

Sample Preparation: A deuterated sample (SmD₃) is typically used to minimize the large incoherent scattering cross-section of hydrogen. The powdered sample is loaded into a sample holder suitable for low-temperature measurements.

-

Instrumentation: A powder neutron diffractometer at a research reactor or spallation source is used. The instrument should be equipped with a cryostat to control the sample temperature.

-

Data Collection:

-

A full diffraction pattern is collected at a temperature well above any suspected magnetic ordering temperature to determine the crystal structure.

-

Diffraction patterns are then collected at a series of temperatures below the suspected ordering temperature.

-

-

Data Analysis:

-

The high-temperature data is analyzed using Rietveld refinement to determine the crystal structure parameters.

-

As the temperature is lowered, the appearance of new Bragg peaks that are not allowed by the crystal structure indicates magnetic ordering.

-

The positions and intensities of these magnetic peaks are used to determine the magnetic propagation vector and the arrangement of the magnetic moments in the unit cell. The temperature dependence of the intensity of a magnetic peak can be used to determine the magnetic ordering temperature and the critical exponent of the transition.

-

Specific Heat Measurement

Objective: To detect magnetic phase transitions through their thermodynamic signature.

Methodology:

-

Sample Preparation: A small, well-characterized sample of SmH₃ is used.

-

Instrumentation: A calorimeter, often integrated into a physical property measurement system (PPMS), is employed. The measurement is typically performed using a relaxation technique.

-

Data Collection: The specific heat of the sample is measured as a function of temperature, with particular attention paid to the low-temperature region where magnetic transitions are expected. Measurements can be performed in zero field and in various applied magnetic fields.

-

Data Analysis: A magnetic phase transition will typically manifest as a lambda-like anomaly in the specific heat versus temperature curve. The position of the peak indicates the transition temperature. By integrating the magnetic contribution to the specific heat, the entropy of the transition can be calculated, providing information about the spin degrees of freedom involved in the ordering.

Quantitative Data Summary

Due to the lack of specific experimental data for SmH₃, this section provides relevant data for elemental samarium as a reference point.

| Property | Value | Reference |

| Samarium (Metal) | ||

| Magnetic Ordering | Antiferromagnetic | [1] |

| Ordering Temperature (Tₙ) | 14.8 K | [1] |

| Room Temp. Susceptibility | Paramagnetic | [1] |

| Samarium Ion (Sm³⁺) | ||

| Ground State | ⁶H₅/₂ | |

| Theoretical Moment (g√J(J+1)) | 0.84 µB |

Visualizations

Experimental Workflow for Magnetic Property Characterization

Caption: A generalized workflow for the experimental characterization of the magnetic properties of a novel material like SmH₃.

Logical Relationship for Determining Magnetic Ordering

Caption: Decision logic for identifying a magnetic phase transition using complementary experimental techniques.

Conclusion and Outlook

Samarium trihydride presents an interesting case in the study of rare-earth magnetism. While theoretical considerations suggest it is likely to be a simple paramagnet down to very low temperatures due to the trivalent state of samarium and the probable absence of a conduction band, this remains to be experimentally verified. The complex interplay of crystal field effects and weak residual exchange interactions could potentially lead to novel magnetic ground states.

This guide has outlined the standard experimental procedures that are essential for a thorough investigation of the magnetic properties of SmH₃. The application of magnetic susceptibility measurements, neutron diffraction, and specific heat calorimetry will be crucial in determining the presence and nature of any magnetic ordering. Such studies would not only elucidate the fundamental properties of samarium trihydride but also contribute to the broader understanding of magnetism in the wider family of rare-earth hydrides. Further research, contingent on the synthesis of high-quality samples, is clearly warranted.

References

Theoretical Prediction of Samarium Trihydride (SmH₃) Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of metal hydrides, particularly those of rare earth elements, has garnered significant attention due to their potential applications in hydrogen storage, superconductivity, and catalysis. Samarium (Sm), a lanthanide series element, forms various hydrides under different temperature and pressure conditions. Among these, samarium trihydride (SmH₃) is of particular interest. Understanding the thermodynamic stability of SmH₃ is crucial for its synthesis and potential application. This technical guide provides a comprehensive overview of the theoretical prediction of SmH₃ stability, focusing on computational methodologies, quantitative data, and the underlying principles governing its formation and decomposition.

Theoretical predictions, primarily based on Density Functional Theory (DFT), have become indispensable tools for investigating materials under extreme conditions, offering insights that can guide experimental efforts.[1][2][3] This guide will delve into the computational techniques used to determine the stability of SmH₃, present the available theoretical data, and visualize the logical workflows and relationships involved in these predictions.

Core Concepts in Theoretical Stability Prediction

The thermodynamic stability of a compound like SmH₃ is determined by its enthalpy of formation (ΔH_f). A negative enthalpy of formation indicates that the compound is stable with respect to its constituent elements (in their standard states). In the context of the samarium-hydrogen (Sm-H) system, the stability of SmH₃ must also be considered relative to other possible samarium hydride phases (e.g., SmH₂, SmH₄). This is where the concept of the convex hull becomes critical.

The Convex Hull of Formation Enthalpy

The convex hull is a graphical representation of the thermodynamic stability of a multi-component system at a given pressure.[4][5][6] For the Sm-H system, the enthalpy of formation of various SmHₓ stoichiometries is plotted against the hydrogen concentration (x). The stable phases are those that lie on the lower convex boundary of this plot. Any phase that lies above the convex hull is thermodynamically unstable and will, in principle, decompose into the two neighboring stable phases that define the hull at that composition.

Theoretical Methodologies for Predicting SmH₃ Stability

The prediction of SmH₃ stability involves a multi-step computational workflow. These theoretical protocols are analogous to experimental procedures and are detailed below.

Crystal Structure Prediction (CSP)

The first step in predicting the stability of a compound is to determine its most likely crystal structure. As experimental crystal structure data for SmH₃ under various pressures may be unavailable, computational methods are employed to predict the lowest energy crystal structures. A common and powerful technique is the use of evolutionary algorithms or random structure searching.[1][2][3]

Protocol for Crystal Structure Prediction:

-

Define the System: Specify the chemical composition (SmH₃) and the number of formula units in the simulation cell.

-

Generate Initial Structures: Create a population of random, physically plausible crystal structures. This can be done by randomly placing atoms in a simulation cell of random lattice vectors, subject to certain geometric constraints.

-

Local Optimization: Relax the generated structures using DFT calculations to find the local minima on the potential energy surface. This involves optimizing both the atomic positions and the lattice parameters.

-

Fitness Evaluation: The enthalpy of each relaxed structure is used as the fitness criterion.

-

Generate New Generation: Create a new generation of structures through evolutionary operations such as heredity (combining parts of parent structures) and mutation (randomly altering a structure).

-

Iteration: Repeat steps 3-5 until the lowest enthalpy structures no longer change significantly over several generations.

Density Functional Theory (DFT) Calculations

Once a set of candidate crystal structures is identified, high-accuracy DFT calculations are performed to determine their total energies and enthalpies.

DFT Calculation Protocol:

-

Input Files: Prepare input files that specify the crystal structure, atomic species, and calculation parameters.

-

Choice of Functional: Select an appropriate exchange-correlation functional. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization is commonly used for solid-state systems. For systems with strongly correlated electrons, such as those containing f-block elements like samarium, the DFT+U method is often employed to better describe the electronic structure.[7][8][9]

-

Pseudopotentials: Use appropriate pseudopotentials to represent the interaction between the core and valence electrons.

-

Plane-Wave Basis Set: Define a kinetic energy cutoff for the plane-wave basis set to ensure convergence of the total energy.

-

k-point Sampling: Define a Monkhorst-Pack grid for sampling the Brillouin zone to accurately calculate the electronic properties.

-

Convergence Criteria: Set strict convergence criteria for the self-consistent field (SCF) cycle and the geometry optimization.

-

Enthalpy Calculation: The enthalpy (H) is calculated as H = E + PV, where E is the DFT total energy, P is the pressure, and V is the volume of the unit cell.

Phonon Calculations for Dynamical Stability

A predicted crystal structure must not only be thermodynamically favorable but also dynamically stable. Dynamical stability is assessed by calculating the phonon dispersion curves.

Phonon Calculation Protocol:

-

Supercell Approach: Create a supercell of the optimized unit cell.

-

Atomic Displacements: Displace atoms from their equilibrium positions and calculate the resulting forces using DFT.

-

Force Constants: Compute the interatomic force constants from the atomic displacements and forces.

-

Dynamical Matrix: Construct the dynamical matrix from the force constants.

-

Phonon Frequencies: Diagonalize the dynamical matrix to obtain the phonon frequencies and dispersion relations. The absence of imaginary phonon frequencies across the entire Brillouin zone indicates that the structure is dynamically stable.

Predicted Stability of SmH₃

Based on available theoretical studies of the Sm-H system at high pressures, the stability of SmH₃ can be inferred from the convex hull diagram.

Convex Hull Analysis of the Sm-H System

Computational studies using random structure searches have explored various stoichiometries of samarium hydrides at high pressures.[1][2][3] The resulting convex hull diagram at a representative high pressure (e.g., 200 GPa) indicates that SmH₂, SmH₄, and SmH₆ are predicted to be stable phases.

Crucially, the SmH₃ stoichiometry does not lie on the convex hull at these high pressures. This suggests that SmH₃ is thermodynamically unstable with respect to decomposition into a mixture of SmH₂ and SmH₄ at high pressures.

The decomposition reaction can be expressed as:

2 SmH₃ → SmH₂ + SmH₄

The positive enthalpy of formation of SmH₃ relative to the convex hull defined by SmH₂ and SmH₄ drives this decomposition.

Quantitative Data

| Stoichiometry | Predicted Crystal Structure | Space Group | Pressure Range of Stability | Reference |

| SmH₂ | Layered Hexagonal | P6/mmm | ~50 - 400 GPa | [1][2][3] |

| SmH₄ | - | - | Metastable between 50 and 140 GPa | [3] |

| SmH₆ | Hydrogen Clathrate | Im-3m | High Pressure | [1] |

Note: The stability ranges are based on theoretical predictions and may vary depending on the specific computational methods used.

Visualizations

Logical Workflow for Predicting Hydride Stability

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ti.inf.ethz.ch [ti.inf.ethz.ch]

- 5. jeffe.cs.illinois.edu [jeffe.cs.illinois.edu]

- 6. Convex hull - Wikipedia [en.wikipedia.org]

- 7. scm.com [scm.com]

- 8. arxiv.org [arxiv.org]

- 9. Systematic DFT+U and Quantum Monte Carlo Benchmark of Magnetic Two-Dimensional (2D) CrX3 (X = I, Br, Cl, F) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Complexity of Samarium Polyhydrides: A Technical Guide to Phases and Compositions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating world of samarium polyhydrides, exploring their diverse phases and compositions under various pressure regimes. From experimentally synthesized compounds at ambient and high pressures to theoretically predicted superconducting phases at extreme conditions, this document provides a comprehensive overview of the current state of knowledge. Detailed experimental protocols, structured data tables for easy comparison, and visualizations of key processes are included to support further research and development in this cutting-fi edge area of materials science.

Overview of Samarium Polyhydride Phases

Samarium, a lanthanide element, forms a variety of hydride compounds with distinct stoichiometries and crystal structures, heavily dependent on the synthesis pressure and temperature. Research into these materials is driven by the quest for novel superconductors, as hydrogen-rich compounds under high pressure are predicted to exhibit high critical temperatures (Tc). While experimental realization of many samarium polyhydrides remains a challenge, theoretical calculations provide a roadmap for future synthesis efforts.

Experimentally, samarium hydrides with hydrogen-to-samarium ratios (H/Sm) ranging from 2 to nearly 3 have been synthesized.[1][2] At ambient pressures, samarium reacts with hydrogen to form SmH₂₊ₓ, where x can be as high as 0.63.[2] High-pressure techniques have been employed to achieve even higher hydrogen content, reaching SmH₂.₉₅ at pressures of 3.0 to 4.0 GPa.[1] More complex organometallic samarium hydride complexes have also been isolated and structurally characterized.[3][4][5]

Theoretically, computational studies using methods like density functional theory (DFT) have predicted the stability of several samarium polyhydride phases at megabar pressures. These studies are crucial for identifying promising candidates for high-temperature superconductivity. Notably, phases such as SmH₂ and SmH₆ have been predicted to be stable at pressures around 200 GPa.[6][7]

Quantitative Data on Samarium Polyhydride Phases

The following tables summarize the key quantitative data for both experimentally synthesized and theoretically predicted samarium polyhydride phases, facilitating a clear comparison of their properties.

Table 1: Experimentally Synthesized Samarium Hydrides

| Composition | Synthesis Pressure | Synthesis Temperature (°C) | Crystal Structure | Key Findings |

| SmH₂₊ₓ (x ≤ 0.63) | Ambient | 300 - 525 | Not specified | Abrupt, exothermic reaction.[2] |

| SmH₂.₉₅ | 3.0 GPa | 250 | Not specified | Synthesized using MgH₂ as a hydrogen source.[1] |

| SmH₂.₉₅ | 4.0 GPa | 200 | Not specified | Synthesized using MgH₂ as a hydrogen source.[1] |

| SmH₂.₉₅ | 4.0 GPa | 300 | Not specified | Synthesized using AlH₃ as a hydrogen source.[1] |